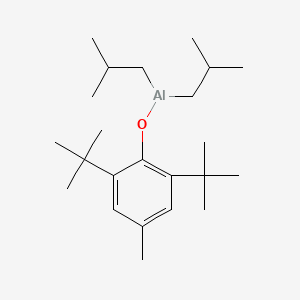
Diisobutylaluminum butylated oxytoluene
Cat. No. B8614560
M. Wt: 360.6 g/mol
InChI Key: MIPAPDLHDVYRRT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06630554B1
Procedure details


Preparation of polystyryllithium by anionic polymerization of styrene, preparation of a polymerization initiator compound by addition reaction of butadiene, and polymerization of methyl methacrylate in the presence of an organoaluminum compound were successively performed in the same way as in Example 3 except that a solution prepared by mixing 1.0 ml of a toluene solution containing 0.80 mmol of isobutylbis(2,6-di-tert-butyl-4-methylphenoxy)aluminum with 0.22 g of 1,2-dimethoxyethane was used instead of 1.0 ml of the toluene solution containing 0.80 mmol of diisobutyl(2,6-di-tert-butyl-4-methylphenoxy)aluminum.



[Compound]
Name
organoaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
isobutylbis(2,6-di-tert-butyl-4-methylphenoxy)aluminum
Quantity
0.8 mmol
Type
reactant
Reaction Step Three


Quantity
0.8 mmol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C=CC=C.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].C([Al](OC1C(C(C)(C)C)=CC(C)=CC=1C(C)(C)C)OC1C(C(C)(C)C)=CC(C)=CC=1C(C)(C)C)C(C)C.C([Al](CC(C)C)OC1C(C(C)(C)C)=CC(C)=CC=1C(C)(C)C)C(C)C>COCCOC.C1(C)C=CC=CC=1>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
[Compound]
|
Name
|
organoaluminum
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
isobutylbis(2,6-di-tert-butyl-4-methylphenoxy)aluminum
|
|
Quantity
|
0.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)[Al](OC1=C(C=C(C=C1C(C)(C)C)C)C(C)(C)C)OC1=C(C=C(C=C1C(C)(C)C)C)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Four
|
Name
|
|
|
Quantity
|
0.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)[Al](OC1=C(C=C(C=C1C(C)(C)C)C)C(C)(C)C)CC(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Preparation of polystyryllithium
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C=CC1=CC=CC=C1.C(C(=C)C)(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
